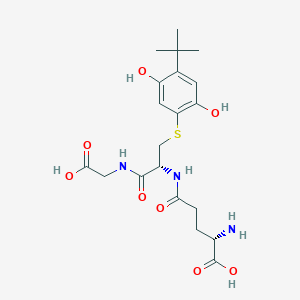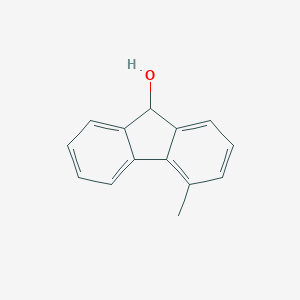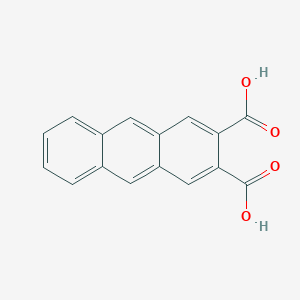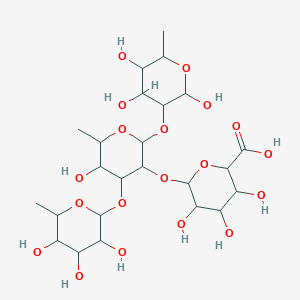
Capsular polysaccharide K98
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Capsular polysaccharide K98 is a type of bacterial polysaccharide that is found on the surface of certain bacteria. It is a complex carbohydrate that is composed of repeating units of sugar molecules. Capsular polysaccharide K98 has been extensively studied due to its potential applications in scientific research.
Scientific Research Applications
Capsular polysaccharide K98 has many potential applications in scientific research. One important application is in the development of vaccines. Capsular polysaccharide K98 is a common antigen that is found on the surface of many bacterial pathogens, including Streptococcus pneumoniae and Haemophilus influenzae. By using capsular polysaccharide K98 as a vaccine antigen, researchers can develop vaccines that target these bacterial pathogens.
Mechanism Of Action
The mechanism of action of capsular polysaccharide K98 is not fully understood. However, it is believed that the polysaccharide interacts with the immune system to elicit an immune response. The immune response can help to protect against bacterial infections.
Biochemical And Physiological Effects
Capsular polysaccharide K98 has several biochemical and physiological effects. It can interact with the immune system to elicit an immune response. It can also affect the structure and function of bacterial cells by interfering with the formation of the bacterial cell wall. Additionally, capsular polysaccharide K98 can affect the virulence of bacterial pathogens by altering the ability of the bacteria to colonize and infect host cells.
Advantages And Limitations For Lab Experiments
Capsular polysaccharide K98 has several advantages for lab experiments. It is a well-characterized antigen that is easy to purify and manipulate. It is also a common antigen that is found on many bacterial pathogens, making it a useful tool for studying bacterial infections. However, there are also limitations to the use of capsular polysaccharide K98 in lab experiments. It can be difficult to synthesize and purify, and it may not accurately represent the complexity of bacterial infections in vivo.
Future Directions
There are many future directions for the study of capsular polysaccharide K98. One important direction is the development of new vaccines that target bacterial pathogens. Another direction is the study of the mechanism of action of capsular polysaccharide K98 and its interactions with the immune system. Additionally, researchers can explore the use of capsular polysaccharide K98 in the development of new antibiotics and other therapeutic agents.
Conclusion:
Capsular polysaccharide K98 is a complex carbohydrate that has many potential applications in scientific research. Its use as a vaccine antigen has been extensively studied, and it has also been shown to have important biochemical and physiological effects. While there are limitations to its use in lab experiments, capsular polysaccharide K98 remains an important tool for studying bacterial infections and developing new therapies.
Synthesis Methods
Capsular polysaccharide K98 can be synthesized using a variety of methods. One common method involves the extraction of the polysaccharide from bacterial cells using chemical or enzymatic methods. Another method involves the synthesis of the polysaccharide using chemical or enzymatic reactions. The synthesis of capsular polysaccharide K98 can be challenging due to its complex structure and the need for high purity.
properties
CAS RN |
139723-49-2 |
|---|---|
Product Name |
Capsular polysaccharide K98 |
Molecular Formula |
C24H40O19 |
Molecular Weight |
632.6 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H40O19/c1-4-8(26)12(30)18(21(36)37-4)42-24-19(43-23-15(33)11(29)13(31)17(41-23)20(34)35)16(9(27)6(3)39-24)40-22-14(32)10(28)7(25)5(2)38-22/h4-19,21-33,36H,1-3H3,(H,34,35) |
InChI Key |
WJRXXXYYZXLQTJ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
synonyms |
capsular polysaccharide K98 K98 polysaccharide polysaccharide K98, E coli |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



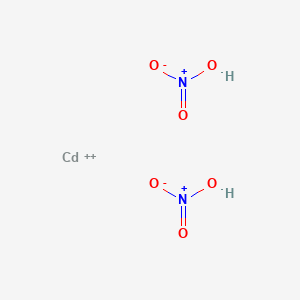
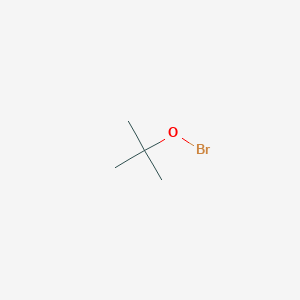
![3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid](/img/structure/B157773.png)
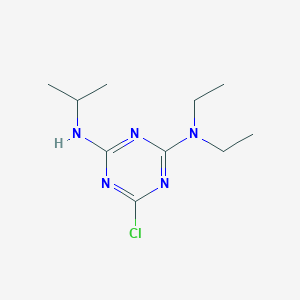
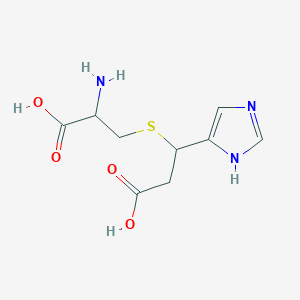
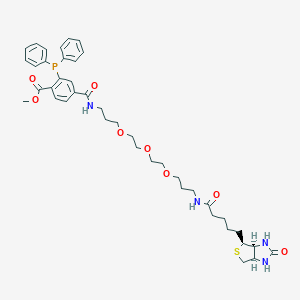


![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)

